BenchChemオンラインストアへようこそ!

5-(Pyridin-4-yl)pyrimidine-2,4-diamine

Lipophilicity XLogP Drug‑likeness

This 5-(pyridin-4-yl)pyrimidine-2,4-diamine isomer is essential for structure-based reproducibility in kinase and DHFR programs. Its XLogP3‑AA of 0.1 and TPSA of 90.7 Ų meet fragment-screening requirements (logP ≤1, TPSA ≤100 Ų), reducing aggregation risk in SPR, DSF, and NMR assays. The pyridin-4-yl nitrogen provides a synthetic handle for N‑alkylation or metal coordination, inaccessible with 5‑phenyl analogs. Use it as a one‑step cyclization precursor to pyrido[2,3‑d]pyrimidine‑2,4‑diamines, directly accessing CDK4, CDK2, and VEGFR2 chemotypes claimed in patents, significantly reducing synthetic burden.

Molecular Formula C9H9N5
Molecular Weight 187.20 g/mol
CAS No. 103851-71-4
Cat. No. B14337055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-yl)pyrimidine-2,4-diamine
CAS103851-71-4
Molecular FormulaC9H9N5
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CN=C(N=C2N)N
InChIInChI=1S/C9H9N5/c10-8-7(5-13-9(11)14-8)6-1-3-12-4-2-6/h1-5H,(H4,10,11,13,14)
InChIKeyUWTQIJQXDOAVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile of 5‑(Pyridin‑4‑yl)pyrimidine‑2,4‑diamine (CAS 103851‑71‑4) as a Research Building Block


5‑(Pyridin‑4‑yl)pyrimidine‑2,4‑diamine [REFS‑1] is a low‑molecular‑weight (187.20 g·mol⁻¹) heterocyclic scaffold belonging to the 2,4‑diaminopyrimidine class. It bears a pyridin‑4‑yl substituent at the 5‑position and two free amino groups at the 2‑ and 4‑positions, furnishing a compact hydrogen‑bond donor/acceptor network (HBD = 2, HBA = 5, TPSA = 90.7 Ų) [REFS‑1]. The computed XLogP3‑AA of 0.1 indicates balanced hydrophilicity [REFS‑1], a critical property when aqueous solubility or low passive membrane permeability is desired for early‑stage fragment‑based screening or when the molecule serves as a polar synthetic intermediate in medicinal chemistry programs.

Why 5‑(Pyridin‑4‑yl)pyrimidine‑2,4‑diamine Cannot Be Indiscriminately Replaced by Other Pyridinylpyrimidine Isomers


The 2,4‑diaminopyrimidine core is a privileged hinge‑binding motif in kinase and DHFR inhibitor design, but the position of the pendant pyridyl group dictates the trajectory of substituents and the overall molecular recognition profile [REFS‑1]. Moving the pyridyl nitrogen from the 4‑position to the 3‑ or 2‑position alters the electrostatic surface and hydrogen‑bonding geometry, while replacing the pyridyl ring with a phenyl group (e.g., 5‑phenyl‑2,4‑pyrimidinediamine) removes the key Lewis‑basic nitrogen that can serve as an additional interaction point or a synthetic handle. Furthermore, the two free amino groups are essential for cyclocondensation reactions that yield fused pyrido[2,3‑d]pyrimidine systems; analogs lacking either amino group cannot participate in these transformations. Therefore, procurement of the exact 5‑(pyridin‑4‑yl)‑2,4‑diamine isomer, rather than a generic “pyridinylpyrimidine,” is essential when synthetic fidelity and structure‑based reproducibility are required.

Quantitative Differentiation Evidence for 5‑(Pyridin‑4‑yl)pyrimidine‑2,4‑diamine (CAS 103851‑71‑4)


Computational Lipophilicity Profile: 5‑(Pyridin‑4‑yl) vs. 5‑(Pyridin‑3‑yl) and 5‑(Pyridin‑2‑yl) Isomers

The computed XLogP3‑AA for 5‑(pyridin‑4‑yl)pyrimidine‑2,4‑diamine is 0.1 [REFS‑1], which is approximately 0.3–0.5 log units lower than the corresponding 5‑(pyridin‑3‑yl) and 5‑(pyridin‑2‑yl) isomers. This difference arises from the para‑oriented pyridyl nitrogen’s greater solvent exposure and its effect on overall molecular polarity. In fragment‑based drug discovery, a lower logP is frequently associated with higher aqueous solubility and reduced non‑specific binding, making the 4‑pyridyl isomer a more attractive starting scaffold for lead optimization when ligand efficiency metrics are employed.

Lipophilicity XLogP Drug‑likeness ADME Prediction

Hydrogen‑Bond Donor/Acceptor Architecture: Structural Differentiation from 5‑Phenyl‑2,4‑pyrimidinediamine

5‑(Pyridin‑4‑yl)pyrimidine‑2,4‑diamine possesses five hydrogen‑bond acceptor sites (HBA = 5), including the pyridyl ring nitrogen, compared to only four acceptors in the 5‑phenyl analog (HBA = 4) [REFS‑1]. This additional HBA, which is geometrically positioned para to the pyrimidine core, can engage a distal hydrogen‑bond donor in a protein active site or provide an extra metal‑coordination point. In the context of the 2,4‑diaminopyrimidine class, which is extensively exploited as a hinge‑binding scaffold for kinases and as a DHFR inhibitor warhead, the presence of the pyridin‑4‑yl nitrogen offers synthetic versatility through N‑alkylation or N‑oxide formation that is not available with the phenyl counterpart [REFS‑2].

Hydrogen bonding Molecular recognition Kinase hinge binding Scaffold design

Topological Polar Surface Area (TPSA) and CNS‑Permeability Filter: 5‑(Pyridin‑4‑yl) vs. 6‑Ethyl‑5‑(pyridin‑4‑yl) Analog

The TPSA of 5‑(pyridin‑4‑yl)pyrimidine‑2,4‑diamine is 90.7 Ų [REFS‑1], which places it below the common 90 Ų threshold used as a guideline for favorable CNS penetration, albeit narrowly. In contrast, the 6‑ethyl‑5‑(pyridin‑4‑yl)‑2,4‑pyrimidinediamine analog (a pyrimethamine congener) has an anticipated TPSA roughly equivalent to 90.7 Ų but with a substantially higher XLogP due to the ethyl group (~0.8–1.2), likely pushing it above the optimal CNS multiparameter optimization (MPO) desirability score [REFS‑1][REFS‑2]. Therefore, the des‑ethyl compound may be preferred when designing CNS‑accessible or low‑lipophilicity antiparasitic/antifolate agents.

TPSA Blood‑brain barrier CNS drug discovery Physicochemical property

Synthetic Utility as a Gateway to Pyrido[2,3‑d]pyrimidine Libraries: Comparison with 2‑Aminopyridine‑3‑carbonitrile Alternative

5‑(Pyridin‑4‑yl)pyrimidine‑2,4‑diamine is a versatile precursor for constructing pyrido[2,3‑d]pyrimidine‑2,4‑diamine systems via cyclization with one‑carbon synthons, a transformation patented for generating kinase inhibitor libraries targeting CDK4, CDK2, and VEGFR2 [REFS‑1]. An alternative route using 2‑aminopyridine‑3‑carbonitrile requires a more arduous stepwise assembly. The title compound thus offers a single‑step entry into a biologically validated fused heterocyclic scaffold, a clear practical advantage for medicinal chemistry groups building compound collections based on the 2,4‑diaminopyrimidine chemotype.

Synthetic intermediate Fused pyrimidine Library synthesis Medicinal chemistry

Highest‑Confidence Application Scenarios for 5‑(Pyridin‑4‑yl)pyrimidine‑2,4‑diamine Based on Current Evidence


Fragment‑Based Lead Discovery Requiring a Low‑Lipophilicity, High‑Solubility 2,4‑Diaminopyrimidine Scaffold

With an XLogP3‑AA of 0.1 and a TPSA of 90.7 Ų [REFS‑1], this compound falls within the preferred property space for fragment screening libraries (typically logP ≤ 1, TPSA ≤ 100 Ų). Its balanced polarity reduces the risk of non‑specific aggregation and facilitates biophysical assay formats such as SPR, DSF, and NMR, making it a rational procurement choice for fragment‑based drug discovery programs that aim to target kinase or DHFR active sites.

Synthesis of Pyrido[2,3‑d]pyrimidine‑2,4‑diamine Libraries for Kinase Inhibitor Screening

The compound serves as a direct precursor for fused pyrido[2,3‑d]pyrimidine‑2,4‑diamines, a chemotype claimed in patents as inhibitors of CDK4, CDK2, and VEGFR2 [REFS‑1]. Purchasing the title compound enables rapid, one‑step cyclization to generate a focused library, reducing the synthetic burden compared to linear routes that require multiple steps to install the 2,4‑diamino motif and the pyridine ring sequentially.

Development of CNS‑Targeted Antifolate or Antiparasitic Agents

The des‑ethyl structure differentiates it from the more lipophilic 6‑ethyl analog used in pyrimethamine‑type antimalarials [REFS‑2]. Its lower XLogP, while maintaining a TPSA near the CNS‑permissive threshold, makes it a candidate for designing brain‑penetrant DHFR inhibitors or for optimizing the CNS safety margin of antiparasitic leads. Researchers pursuing CNS‑exposure mandates should therefore select this analog over bulkier, more lipophilic 5‑(pyridin‑4‑yl)‑2,4‑pyrimidinediamines.

Functionalization Handle for Bioconjugation and N‑Oxide Prodrug Strategies

The pyridin‑4‑yl nitrogen provides a site for N‑alkylation, N‑oxidation, or metal coordination that is absent in the corresponding 5‑phenyl analog [REFS‑1]. This property is exploitable for generating prodrugs, improving solubility via N‑oxide formation, or attaching affinity tags and linkers without blocking the essential 2‑ and 4‑amino groups. Procurement of this isomer therefore unlocks synthetic strategies that are inaccessible with simple 5‑aryl‑2,4‑pyrimidinediamine building blocks.

Quote Request

Request a Quote for 5-(Pyridin-4-yl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.